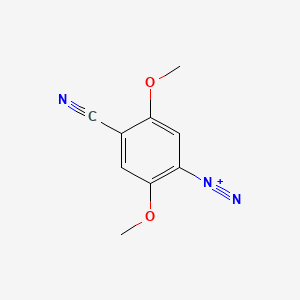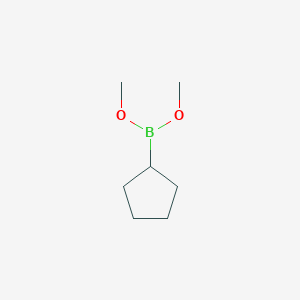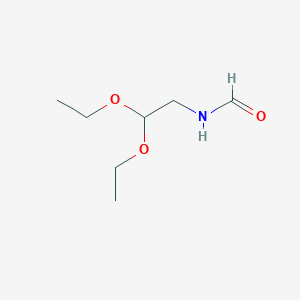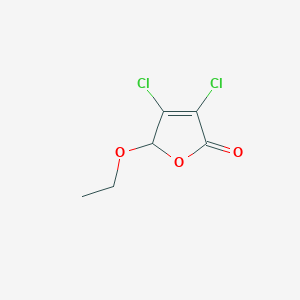
3,4-Dichloro-5-ethoxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-ethoxyfuran-2(5H)-one: is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two chlorine atoms at the 3 and 4 positions, and an ethoxy group at the 5 position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the chlorination of 5-ethoxyfuran-2(5H)-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Another method involves the ethoxylation of 3,4-dichlorofuran-2(5H)-one. This can be done using ethanol in the presence of a base such as sodium ethoxide, which facilitates the substitution of the hydrogen atom at the 5 position with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial. Catalysts may also be employed to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-ethoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3,4-disubstituted furan derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-ethoxyfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethoxy group can influence its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Ethoxyfuran-2(5H)-one:
3,4-Dibromo-5-ethoxyfuran-2(5H)-one: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
3,4-Dichloro-5-ethoxyfuran-2(5H)-one is unique due to the combination of chlorine atoms and an ethoxy group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
40882-43-7 |
|---|---|
Molekularformel |
C6H6Cl2O3 |
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
3,4-dichloro-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H6Cl2O3/c1-2-10-6-4(8)3(7)5(9)11-6/h6H,2H2,1H3 |
InChI-Schlüssel |
NREPTDJVELVNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(=C(C(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
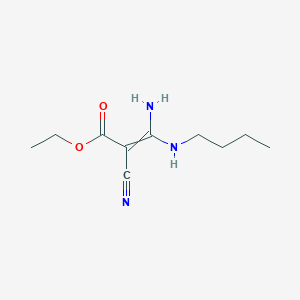
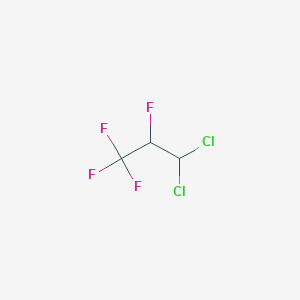
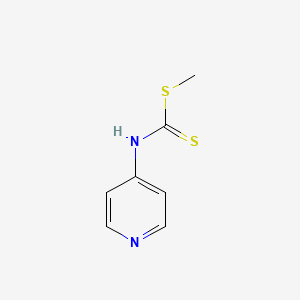

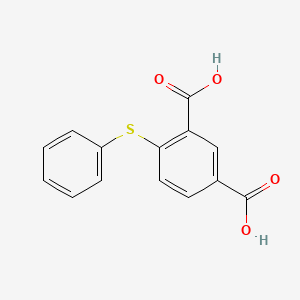
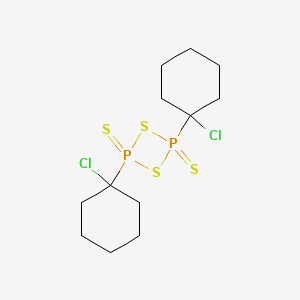
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
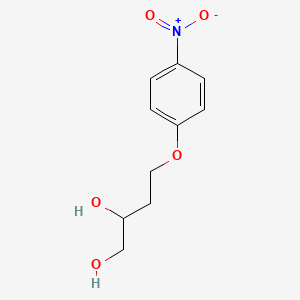
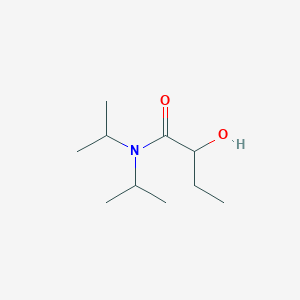
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
